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The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has

emerged as a critical regulator of immune responses, particularly within the tumor

microenvironment (TME).[1][2] A member of the basic helix-loop-helix/Per-Arnt-Sim

(bHLH/PAS) family of transcription factors, AHR plays a key role in mediating cellular

responses to a variety of small molecules.[3] In the context of cancer, the AHR pathway can be

co-opted by tumors to create an immunosuppressive TME, thereby facilitating immune evasion.

[1][4]

One of the primary endogenous activators of AHR in the TME is kynurenine, a metabolite of the

essential amino acid tryptophan.[4][5][6] Many tumors upregulate enzymes such as

indoleamine 2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO), leading to the

depletion of tryptophan and the accumulation of kynurenine.[4][7][8] This kynurenine then binds

to and activates AHR in various immune cells.[3][6] AHR activation triggers a cascade of

downstream signaling events that promote broad immunosuppression, characterized by the

induction of regulatory T cells (Tregs), the suppression of cytotoxic T-lymphocyte and natural

killer (NK) cell function, and the promotion of immune-tolerant dendritic cells (DCs).[3][8]

Given its central role in tumor-mediated immune suppression, the AHR pathway represents a

compelling target for cancer immunotherapy. IK-175 is a novel, potent, and selective oral AHR

antagonist designed to block this immunosuppressive signaling cascade and restore anti-tumor

immunity.[5][6] This technical guide provides a comprehensive overview of the mechanism of

action, preclinical data, and experimental methodologies used to characterize IK-175.
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IK-175: Mechanism of Action
IK-175 is an orally bioavailable small molecule that selectively targets and binds to the AHR,

preventing its activation by endogenous ligands like kynurenine.[3] By antagonizing AHR, IK-

175 effectively reverses the immunosuppressive effects within the TME.[9] The core

mechanism involves preventing the AHR from translocating to the nucleus, thereby inhibiting

the transcription of immune-modulating genes that lead to immunosuppression.[3][10] This

blockade restores and enhances the body's natural anti-tumor immune response by shifting the

TME from an immunosuppressive to a pro-inflammatory state.[5][9] Specifically, AHR inhibition

with IK-175 leads to a decrease in suppressive immune cells like Tregs and an increase in the

activity and proliferation of effector immune cells, such as cytotoxic T-cells.[3][9]
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Figure 1: Mechanism of action of IK-175 as an AHR antagonist.
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Preclinical Pharmacology
In Vitro Activity
IK-175 demonstrates potent and selective inhibition of the AHR pathway in multiple in vitro

systems.[5] In a HepG2 cell line engineered with a dioxin response element (DRE)-luciferase

reporter, IK-175 potently inhibited basal AHR activity.[1] Its activity extends across species,

inhibiting AHR in human, monkey, rat, and mouse experimental systems.[5][6] Furthermore, IK-

175 shows high selectivity, with minimal off-target activity against the structurally similar

pregnane X receptor (PXR) and a panel of other kinases.[1][5]

Assay System Species Endpoint IC₅₀ (nmol/L) Reference

HepG2 DRE-

Luciferase
Human

AHR Inhibition

(Basal)
14 [1]

Activated T-cells Human

IL-22 Production

(Kynurenine-

stimulated)

7 [1][5]

Activated T-cells Human
CYP1A1 Gene

Expression
11 [5]

Activated T-cells Human
IL-22 Gene

Expression
30 [5]

Table 1:In Vitro

AHR Antagonist

Activity of IK-

175.

In human primary immune cells, IK-175 reverses the immunosuppressive phenotype induced

by AHR activation.[5] Treatment of activated human T-cells with IK-175 resulted in a

concentration-dependent decrease in the expression of AHR target genes like CYP1A1 and

IL22.[5] This was accompanied by a reduction in the secretion of the anti-inflammatory cytokine

IL-22 and a significant increase in the production of the pro-inflammatory cytokine IL-2.[1][5]

Moreover, in a Th17 differentiation assay, IK-175 treatment led to a decrease in the population

of suppressive IL-17A⁻, IL-22⁺ expressing T-cells, further demonstrating its ability to shift the

immune response towards a pro-inflammatory state.[1][5][6]
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Cell Type Measurement Effect of IK-175 Reference

Activated Human T-

cells
IL-22 Production

Decrease (IC₅₀ = 7

nM)
[1][5]

Activated Human T-

cells
IL-2 Production 2-fold Increase [1][5]

Differentiating T-cells

(Th17)

IL-17A⁻, IL-22⁺ T-cell

Population
Decrease [5][6]

Table 2: Effects of IK-

175 on Human T-Cell

Cytokine Production

and Differentiation.

In Vivo Pharmacology and Efficacy
IK-175 exhibits favorable pharmacokinetic (PK) properties across multiple preclinical species,

supporting its development as an oral therapeutic.[1][5] In mice, IK-175 is orally bioavailable

and demonstrates on-target in vivo activity by dose-dependently blocking ligand-stimulated

transcription of the AHR target gene Cyp1a1 in both the liver and spleen.[5][6]

Species Dose (Oral)
Oral

Bioavailability

Elimination

Half-life
Reference

Balb/c Mouse 3 mg/kg ~50% ~7 hours [1][5]

Table 3:

Pharmacokinetic

Properties of IK-

175 in Mice.

In syngeneic mouse tumor models, oral administration of IK-175 remodels the TME to be more

pro-inflammatory.[9] Treatment leads to an increase in pro-inflammatory cytokines and CD8⁺ T-

cells within tumor-draining lymph nodes.[9] Within the tumor itself, IK-175 treatment causes an

increase in pro-inflammatory macrophages and a corresponding decrease in

immunosuppressive Tregs.[9] This modulation of the TME translates into significant anti-tumor
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activity. IK-175 has demonstrated single-agent efficacy and has shown enhanced anti-tumor

activity when combined with checkpoint inhibitors (anti-PD-1) or chemotherapy (liposomal

doxorubicin) in models of colorectal cancer and melanoma.[5][6][9]
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Figure 2: General experimental workflow for the preclinical evaluation of IK-175.
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Clinical Development
IK-175 is currently being evaluated in a first-in-human, open-label Phase 1a/b clinical trial

(NCT04200963) in patients with advanced solid tumors, both as a monotherapy and in

combination with the anti-PD-1 antibody nivolumab.[9][10] The study has established a

recommended Phase 2 dose (RP2D) of 1200 mg once daily.[10][11]

Initial results show that IK-175 is well tolerated with a manageable safety profile.[10] The most

common treatment-related adverse events include nausea, fatigue, diarrhea, and rash.[10][12]

Importantly, target engagement in patients has been confirmed through ex vivo AHR activation

assays and dose-dependent changes in AHR-regulated genes in tumor biopsies.[13][14]

Preliminary data from the trial have shown encouraging signs of clinical activity, including

confirmed partial responses and durable stable disease, particularly in heavily pre-treated

urothelial carcinoma patients who were refractory to prior checkpoint inhibitor therapy.[10][11]

[14] These findings support the continued development of AHR inhibitors like IK-175 as a

strategy to overcome immune resistance in cancer patients.[13]

Trial Phase
Patient

Population
Treatment Arms Key Findings Reference

Phase 1a/b

(NCT04200963)

Advanced Solid

Tumors,

Urothelial

Carcinoma

Monotherapy &

Combination w/

Nivolumab

Well-tolerated,

RP2D

established

(1200mg QD),

Confirmed target

engagement,

Preliminary anti-

tumor activity in

CPI-refractory

patients

[10][12][13][14]

Table 4:

Summary of

Preliminary

Clinical Trial

Results for IK-

175.
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Experimental Protocols
AHR Reporter Assay (DRE-Luciferase)

Cell Line: Human hepatoma (HepG2) cells are stably transfected with a plasmid containing a

firefly luciferase reporter gene under the control of a promoter with multiple dioxin response

elements (DREs).

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

Compound Treatment: Cells are treated with serial dilutions of IK-175 for a specified period

(e.g., 24 hours) to assess antagonist activity against basal AHR signaling. For stimulated

assays, a known AHR agonist is added along with IK-175.

Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase

substrate is added. The resulting luminescence, which is proportional to AHR transcriptional

activity, is measured using a luminometer.

Data Analysis: Luminescence values are normalized to vehicle-treated controls. IC₅₀ values

are calculated by fitting the concentration-response data to a four-parameter logistic

equation.

Human T-Cell Activation and Cytokine Analysis
T-Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells

(PBMCs) of healthy donors using negative selection magnetic beads.

Cell Culture and Activation: Isolated T-cells are cultured in appropriate media and activated

using anti-CD3 and anti-CD28 antibodies, typically coated on culture plates or beads.

Compound Treatment: Activated T-cells are treated with various concentrations of IK-175 in

the presence of an AHR ligand (e.g., kynurenine) or under basal conditions.

Supernatant Collection and Analysis: After a 48-72 hour incubation period, cell culture

supernatants are collected. Cytokine concentrations (e.g., IL-22, IL-2) are quantified using a

multiplex immunoassay platform (e.g., Meso Scale Discovery) or standard ELISA.
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Gene Expression Analysis: Cell pellets are collected for RNA extraction. The expression of

AHR target genes (CYP1A1, IL22) is quantified using quantitative real-time PCR (qRT-PCR),

with results normalized to a housekeeping gene.

In Vivo Syngeneic Mouse Tumor Models
Tumor Cell Implantation: A specified number of murine tumor cells (e.g., CT26 colorectal

carcinoma) are implanted subcutaneously into the flank of immunocompetent, syngeneic

mice (e.g., Balb/c).

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100

mm³). Mice are then randomized into treatment groups (e.g., vehicle, IK-175, anti-PD-1,

combination).

Dosing: IK-175 is administered orally, once daily, at specified doses. Antibody treatments are

typically administered intraperitoneally on a defined schedule.

Efficacy Assessment: Tumor volume is measured bi-weekly with calipers. Animal body

weight and overall health are monitored. The primary endpoint is typically tumor growth

inhibition or overall survival.

Pharmacodynamic and TME Analysis: At the end of the study, tumors and tumor-draining

lymph nodes are harvested. Tissues can be used for pharmacodynamic analysis (e.g., qRT-

PCR for target gene modulation) or processed into single-cell suspensions for detailed

immune profiling by flow cytometry to assess changes in immune cell populations (Tregs,

CD8⁺ T-cells, macrophages, etc.).

Conclusion
IK-175 is a first-in-class, oral, selective AHR antagonist with a well-defined mechanism of

action centered on reversing tumor-associated immune suppression.[10] Preclinical data

robustly demonstrate its ability to inhibit AHR signaling, modulate immune cell function towards

a pro-inflammatory phenotype, and exert anti-tumor activity both as a monotherapy and in

combination with other anti-cancer agents.[5][6][9] Early clinical results are promising, showing

that IK-175 is well-tolerated and can provide clinical benefit to patients with advanced,

treatment-refractory cancers.[13][14] These findings strongly support the continued
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development of IK-175 and validate the AHR pathway as a critical new target in immuno-

oncology aimed at overcoming resistance to existing immunotherapies.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15601157#ik-175-aryl-hydrocarbon-receptor-
antagonist-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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